2-butyl-5-hydroxyBenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-butyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)7-10(9)8-12/h5-7,13H,2-4H2,1H3 |
InChI Key |
YWSGDVDUSCGGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
Reaction Mechanisms and Organic Transformations of 2 Butyl 5 Hydroxybenzonitrile
Mechanistic Investigations of Nitrile Group Reactivity
The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. This polarity governs its reactivity towards a variety of nucleophilic and electrophilic reagents.
The hydrolysis of benzonitriles to either benzamides or benzoic acids is a fundamental transformation that can proceed under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of a benzonitrile (B105546), such as 2-butyl-5-hydroxybenzonitrile, is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. pearson.comlibretexts.org The subsequent steps involve tautomerism to form an amide, which can then be further hydrolyzed to the corresponding carboxylic acid upon heating. The generally accepted mechanism proceeds as follows:
Protonation of the nitrile nitrogen: The reaction begins with the protonation of the nitrogen atom by an acid catalyst (e.g., H₃O⁺).
Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the protonated nitrile.
Deprotonation: A water molecule acts as a base to deprotonate the oxygen, forming a protonated imidic acid.
Tautomerization: The protonated imidic acid undergoes tautomerization to form a protonated amide.
Formation of the amide: Deprotonation of the protonated amide yields the corresponding benzamide.
Further hydrolysis (optional): Under harsher conditions (e.g., prolonged heating), the amide can be further hydrolyzed to the carboxylic acid and an ammonium ion.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as hydroxide (B78521) ion (OH⁻), the hydrolysis of a benzonitrile follows a different pathway. The potent nucleophilicity of the hydroxide ion allows for a direct attack on the electrophilic nitrile carbon. libretexts.orgpearson.comchemistrysteps.com This process ultimately leads to the formation of a carboxylate salt.
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the nitrile carbon, forming an imidate anion.
Protonation: The imidate anion is protonated by water to form an imidic acid.
Tautomerization: The imidic acid tautomerizes to the more stable amide.
Hydroxide attack on amide: A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, eliminating an amide anion (⁻NH₂).
Proton transfer: The amide anion, being a strong base, deprotonates the carboxylic acid to form a carboxylate anion and ammonia.
| Condition | Initial Step | Key Intermediate | Final Product (Mild Conditions) | Final Product (Harsh Conditions) |
| Acidic | Protonation of Nitrile | Protonated Nitrile | Benzamide | Benzoic Acid |
| Basic | Nucleophilic attack by OH⁻ | Imidate Anion | Benzamide | Carboxylate Salt |
Reduction of the Nitrile Group:
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. This is followed by a second hydride addition to the intermediate imine anion. Subsequent aqueous workup protonates the resulting dianion to yield the primary amine.
Alternatively, the use of a milder, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an aldehyde. chemistrysteps.commasterorganicchemistry.com DIBAL-H delivers a single hydride to the nitrile carbon, forming an imine intermediate which is stable at low temperatures. Upon aqueous workup, this imine is hydrolyzed to the corresponding aldehyde.
| Reducing Agent | Intermediate | Final Product |
| LiAlH₄ | Imine anion, Dianion | Primary Amine |
| DIBAL-H (low temp) | Imine | Aldehyde |
Oxidation of the Nitrile Group:
While the nitrile group is relatively resistant to oxidation, certain oxidative transformations are possible, often involving the benzylic position in related compounds. For instance, the conversion of alkylbenzenes to benzonitriles can be achieved through ammoxidation, which is an oxidation carried out in the presence of ammonia. youtube.com Direct oxidation of the nitrile group itself is less common, but the transformation of aldehydes to nitriles is a well-established oxidative process. organic-chemistry.org
Reactivity at the Hydroxyl Moiety
The phenolic hydroxyl group (-OH) in this compound is a key site for various chemical reactions. The oxygen atom possesses lone pairs of electrons, making it nucleophilic, while the hydrogen atom is weakly acidic.
The oxygen atom of the hydroxyl group can act as a nucleophile, attacking electrophiles. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form a more potent nucleophile, the phenoxide ion. This phenoxide is highly reactive towards a range of electrophiles.
Conversely, the hydroxyl group can undergo electrophilic substitution on the oxygen atom. This is exemplified by reactions with strong electrophiles.
Ether Formation:
A common method for converting a phenol (B47542) to an ether is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the phenol with a strong base (e.g., sodium hydroxide) to form the sodium phenoxide. This phenoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the corresponding ether. wikipedia.orggordon.edutiwariacademy.comfrancis-press.com For this compound, reaction with an alkyl halide (R-X) in the presence of a base would yield a 2-butyl-5-(alkoxy)benzonitrile.
Ester Formation:
Phenols can be converted to esters, although they are less reactive than alcohols in this regard. The direct esterification of phenols with carboxylic acids is often slow and gives low yields. sci-hub.seacs.org More efficient methods involve the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uk The reaction of this compound with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O), typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, would yield the corresponding phenyl ester. shaalaa.com
| Reagent | Reaction Type | Product |
| Alkyl Halide (R-X) + Base | Williamson Ether Synthesis (Sₙ2) | Ether |
| Acyl Chloride (R-COCl) + Base | Acylation | Ester |
| Acid Anhydride ((RCO)₂O) | Acylation | Ester |
Aromatic Ring Functionalization and Substituent Effects
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents: the butyl group, the hydroxyl group, and the nitrile group.
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.orgstackexchange.comlibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
Butyl Group (-C₄H₉): The butyl group is a weakly activating group and an ortho, para-director. libretexts.orgstackexchange.com It donates electron density to the ring primarily through an inductive effect.
Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director. libretexts.orgresearchgate.net It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.
In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group will dominate over the effects of the butyl and nitrile groups. stackexchange.com Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. Given the existing substitution pattern, the available positions are C4 and C6 (ortho to the hydroxyl group) and C2 (para to the hydroxyl group, but already substituted with a butyl group). The position C6 is also ortho to the butyl group, and C4 is para to the butyl group. The nitrile group at C1 will direct incoming electrophiles to C3 and C5, but its deactivating effect is overcome by the activating hydroxyl group. Steric hindrance from the butyl group at C2 may influence the regioselectivity of the substitution.
| Substituent | Electronic Effect | Directing Influence |
| -OH | Activating (strong) | ortho, para |
| -C₄H₉ | Activating (weak) | ortho, para |
| -CN | Deactivating | meta |
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on substituted benzenes is governed by the electronic nature of the substituents. masterorganicchemistry.com In the case of this compound, the benzene ring is adorned with three distinct functional groups: a butyl group at the C2 position, a hydroxyl group at the C5 position, and a nitrile group at the C1 position. The interplay of the electronic effects of these substituents determines the positions at which an incoming electrophile will attack.
The hydroxyl (-OH) and butyl (-C4H9) groups are classified as activating, ortho-, para-directing groups. pharmaguideline.comyoutube.com The hydroxyl group, through its strong resonance electron-donating effect (+R), significantly increases the electron density at the ortho and para positions relative to its own position. The butyl group, an alkyl substituent, is a weak activator that donates electron density primarily through an inductive effect (+I). youtube.com Conversely, the nitrile (-CN) group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects. pharmaguideline.com
The positions on the benzene ring of this compound are C3, C4, and C6. The directing effects of the substituents are as follows:
Hydroxyl group (-OH) at C5: Directs incoming electrophiles to the ortho positions (C4 and C6).
Butyl group (-C4H9) at C2: Directs incoming electrophiles to the ortho (C3) and para (C6) positions.
Nitrile group (-CN) at C1: Directs incoming electrophiles to the meta positions (C3 and C5). However, the C5 position is already substituted.
The synergistic and competitive nature of these directing effects dictates the final substitution pattern. pearson.com The powerful activating and ortho-, para-directing influence of the hydroxyl group is expected to be the dominant factor.
Ortho- and Para-Directing Effects of Hydroxyl and Nitrile Groups
The hydroxyl group is a potent activating group that strongly directs electrophilic attack to its ortho and para positions. libretexts.org This is due to the delocalization of a lone pair of electrons from the oxygen atom into the benzene ring, which creates regions of high electron density at these positions, thereby stabilizing the arenium ion intermediate formed during the substitution. dalalinstitute.com
In contrast, the nitrile group is a deactivating group that directs incoming electrophiles to the meta position. pharmaguideline.com Its electron-withdrawing nature destabilizes the arenium ion intermediates that would be formed from ortho and para attack.
In this compound, the hydroxyl group at C5 strongly activates the C4 and C6 positions for electrophilic attack. The butyl group at C2 also directs to the C6 position (para) and the C3 position (ortho). The nitrile group at C1 directs to the C3 position (meta). Therefore, the C6 and C3 positions are the most likely sites for electrophilic substitution. The C6 position is particularly favored as it is ortho to the strongly activating hydroxyl group and para to the activating butyl group. The C3 position is ortho to the butyl group and meta to the deactivating nitrile group. The C4 position is ortho to the hydroxyl group but is also ortho to the deactivating nitrile group, which may disfavor substitution at this site.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effect of -OH (at C5) | Directing Effect of -C4H9 (at C2) | Directing Effect of -CN (at C1) | Overall Predicted Reactivity |
| C3 | - | Ortho (Activating) | Meta (Deactivating) | Moderately Favored |
| C4 | Ortho (Activating) | - | Ortho (Deactivating) | Less Favored |
| C6 | Ortho (Activating) | Para (Activating) | Para (Deactivating) | Highly Favored |
Advanced Organic Transformations and Cascade Reactions
Beyond simple electrophilic aromatic substitution, the functional groups of this compound can participate in more complex and advanced organic transformations, including cascade reactions. Cascade reactions, also known as domino or tandem reactions, are processes in which a single starting material undergoes multiple bond-forming events in a single synthetic operation without the isolation of intermediates. mdpi.com
The nitrile group is a versatile functional group that can act as a radical acceptor in cascade reactions, leading to the formation of various heterocyclic and carbocyclic structures. rsc.org For instance, radical-initiated cyclization onto the nitrile group can lead to the synthesis of functionalized nitrogen-containing heterocycles.
Furthermore, the hydroxyl group can be utilized to initiate cascade sequences. For example, O-alkylation or O-acylation of the hydroxyl group could be followed by an intramolecular cyclization involving the nitrile group or the aromatic ring.
While specific examples of advanced organic transformations and cascade reactions involving this compound are not extensively documented, the principles of modern organic synthesis suggest several potential pathways. For instance, palladium-catalyzed cross-coupling reactions could be employed to further functionalize the aromatic ring, potentially initiating a cascade cyclization. rsc.org The inherent reactivity of the nitrile and hydroxyl groups makes this compound a promising substrate for the development of novel synthetic methodologies aimed at the rapid construction of molecular complexity.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butyl 5 Hydroxybenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For 2-butyl-5-hydroxybenzonitrile, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The butyl chain will exhibit four separate signals, each corresponding to a different methylene (B1212753) or methyl group. A broad singlet corresponding to the hydroxyl proton is also anticipated, which can be confirmed by D₂O exchange.
Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 | d | 1H | H-3 |
| ~7.25 | dd | 1H | H-4 |
| ~7.05 | d | 1H | H-6 |
| ~5.50 | br s | 1H | OH |
| ~2.65 | t | 2H | -CH₂-Ar |
| ~1.60 | m | 2H | -CH₂-CH₂Ar |
| ~1.40 | m | 2H | -CH₂-CH₃ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. Aromatic carbons resonate in the downfield region (~110-160 ppm), while the aliphatic carbons of the butyl group appear in the upfield region (~10-40 ppm). The nitrile carbon has a characteristic chemical shift around 118-120 ppm.
Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.0 | C-5 (C-OH) |
| ~134.0 | C-3 |
| ~132.5 | C-1 |
| ~120.0 | C-6 |
| ~118.5 | CN |
| ~116.0 | C-4 |
| ~110.0 | C-2 |
| ~35.5 | -CH₂-Ar |
| ~33.0 | -CH₂-CH₂Ar |
| ~22.5 | -CH₂-CH₃ |
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds. For this compound, COSY would show correlations between adjacent protons in the butyl chain (e.g., -CH₂-CH₂-CH₂-CH₃) and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the proton chemical shift to its attached carbon's chemical shift, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. HMBC is vital for connecting different fragments of the molecule. For instance, it would show correlations from the benzylic protons of the butyl chain to the aromatic carbons (C-1, C-2, C-3), and from the aromatic protons to the nitrile carbon, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for confirming the substitution pattern on the aromatic ring. For example, a NOESY experiment would show a spatial correlation between the benzylic protons of the butyl group and the aromatic proton at the H-3 position.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of the parent ion. For this compound, the molecular formula is C₁₁H₁₃NO.
Interactive Table: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
|---|---|---|
| [M+H]⁺ | 176.1070 | ~176.1072 |
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. A primary fragmentation pathway for this compound would be the benzylic cleavage of the butyl group.
A common fragmentation involves the loss of a propyl radical (•C₃H₇) following a McLafferty rearrangement, which is a characteristic fragmentation of alkylbenzenes.
Interactive Table: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 175 ([M]⁺•) | 132 | 43 (•C₃H₇) | [HOC₆H₃(CN)CH₂]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound would prominently feature a sharp, strong absorption for the nitrile group (C≡N) and a broad absorption for the hydroxyl group (O-H). The aromatic ring and the aliphatic butyl chain also give rise to characteristic bands.
Interactive Table: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3400-3200 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl |
| ~2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (Butyl) |
| ~2230-2220 | Sharp, Strong | C≡N Stretch | Nitrile |
| ~1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the hydroxyl group (-OH), the nitrile group (-C≡N), the substituted benzene ring, and the butyl alkyl group.
The most distinct peak is anticipated to be a broad O-H stretching band in the region of 3550–3200 cm⁻¹, characteristic of a phenolic hydroxyl group involved in hydrogen bonding. libretexts.orgdocbrown.info The nitrile group's C≡N stretching vibration is expected to produce a sharp, intense absorption peak in the 2240–2220 cm⁻¹ range, which is typical for aromatic nitriles where conjugation with the ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3550–3200 | Phenolic O-H | Stretching | Strong, Broad |
| 3100–3000 | Aromatic C-H | Stretching | Medium to Weak |
| 2960–2850 | Aliphatic C-H (Butyl) | Stretching | Medium to Strong |
| 2240–2220 | Aromatic C≡N | Stretching | Strong, Sharp |
| 1600–1440 | Aromatic C=C | Ring Stretching | Medium to Strong |
| ~1220 | Phenolic C-O | Stretching | Strong |
| 900–675 | Aromatic C-H | Out-of-Plane Bending | Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of a molecule. For this compound, the nitrile group is expected to be particularly Raman active. The C≡N stretching vibration produces a strong and easily identifiable band in the 2270–2210 cm⁻¹ region. acs.org For benzonitrile (B105546), this peak is observed around 2229 cm⁻¹. researchgate.net
Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2240–2220 | Aromatic C≡N | Stretching | Strong |
| ~1600 | Aromatic C=C | Ring Stretching | Medium to Strong |
| ~1000 | Benzene Ring | Ring Breathing | Strong |
| 2960–2850 | Aliphatic C-H (Butyl) | Stretching | Medium |
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is determined by the electronic transitions of its aromatic system. Phenolic compounds are well-suited for UV-Vis analysis due to the ability of the phenolic ring to absorb UV light. researchgate.net
The benzene ring itself has characteristic π → π* transitions. The presence of the hydroxyl (-OH) and nitrile (-CN) groups, acting as an auxochrome and a chromophore respectively, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Phenolic compounds typically show an intense absorption band around 280 nm. researchgate.net The combined electronic effects of the hydroxyl, nitrile, and electron-donating butyl groups on the benzene ring would likely result in one or more strong absorption peaks in the 270-300 nm range.
Expected UV-Visible Absorption for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π* | Substituted Benzene Ring | ~270–300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal. fiveable.me By analyzing the angles and intensities of the diffracted X-rays, a three-dimensional map of electron density can be constructed, from which the precise positions of atoms can be determined. nih.gov
For this compound, a successful crystallographic analysis would provide unambiguous structural information. This includes precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. wikipedia.org It would also reveal details about the planarity of the benzene ring and the orientation of the butyl and hydroxyl substituents. Furthermore, the analysis would elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitrile nitrogen. Although no public crystal structure data is available for this specific compound, the table below outlines the type of structural parameters that would be obtained from such an analysis.
Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-O, C≡N). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, C-O-H). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule (e.g., the rotation around the C-C bond connecting the butyl group to the ring). |
| Intermolecular Interactions | Distances and angles of non-covalent interactions like hydrogen bonds. |
Computational and Theoretical Studies on 2 Butyl 5 Hydroxybenzonitrile
Simulation of Spectroscopic Data
Computational chemistry provides powerful tools for the simulation of spectroscopic data, offering insights into the molecular structure and properties of compounds like 2-butyl-5-hydroxybenzonitrile. These theoretical predictions are invaluable for interpreting experimental spectra and validating structural assignments.
Computational Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for identifying functional groups and elucidating the structure of molecules. arxiv.orgarxiv.org Computational methods, particularly those based on Density Functional Theory (DFT), have become standard practice for calculating the vibrational frequencies of organic molecules. orientjchem.orgresearchgate.net These calculations not only predict the position of vibrational bands but also their intensities, aiding in the comprehensive assignment of complex experimental spectra. cardiff.ac.uk
The process typically begins with the optimization of the molecule's ground state geometry using a selected DFT functional, such as B3LYP, and a suitable basis set, like 6-31G*. orientjchem.orgresearchgate.net Following geometry optimization, harmonic vibrational frequency calculations are performed. The resulting theoretical wavenumbers often exhibit systematic errors due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these calculated frequencies are commonly scaled using empirical scaling factors. rsc.org
For this compound, computational analysis can predict the characteristic vibrational modes. The key functional groups—hydroxyl (-OH), nitrile (-C≡N), butyl (-C4H9), and the benzene (B151609) ring—all have distinct vibrational signatures. DFT calculations can precisely assign these modes, including stretching, bending, and torsional vibrations. For instance, the O-H stretching frequency is sensitive to hydrogen bonding, while the C≡N stretching frequency is a strong, characteristic band in both IR and Raman spectra. The butyl group introduces a series of C-H stretching and bending modes, and the substituted benzene ring has characteristic "ring breathing" and out-of-plane bending modes. orientjchem.org
Below is an interactive table presenting representative theoretical vibrational frequencies for this compound, as would be predicted by DFT calculations.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Hydroxyl | ~3600 | Strong (IR), Weak (Raman) |
| C-H Stretch (Aromatic) | Benzene Ring | ~3100-3000 | Medium |
| C-H Stretch (Aliphatic) | Butyl Group | ~2960-2850 | Strong |
| C≡N Stretch | Nitrile | ~2230 | Strong, Sharp |
| C=C Stretch | Benzene Ring | ~1600-1450 | Medium to Strong |
| C-O Stretch | Phenol (B47542) | ~1250 | Strong |
| Ring Breathing | Benzene Ring | ~1000 | Weak (IR), Strong (Raman) |
Note: These values are illustrative and based on typical results from DFT calculations for substituted benzonitriles and phenols.
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed structure of molecules in solution. nih.gov Computational chemistry offers robust methods for predicting NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants, which are crucial for validating experimental assignments and resolving structural ambiguities. nih.gov
The most common method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. nih.govcas.cz The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov
Quantum chemical calculations can accurately predict the chemical shifts for the various nuclei in this compound. nih.gov For instance, the ¹³C chemical shift of the nitrile carbon is highly characteristic. The substitution pattern on the aromatic ring significantly influences the chemical shifts of the aromatic carbons and protons. epa.gov Studies on substituted benzonitriles have shown that computational methods can reproduce experimental values with high accuracy. nih.gov However, it has been noted that interactions involving hydroxyl groups can sometimes affect the precision of ¹⁵N chemical shift predictions for the nitrile group. nih.gov
The following interactive table shows predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the expected values from computational models.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Phenol) | 5-OH | 5.0 - 6.0 | - |
| H (Aromatic) | 3 | 6.8 - 7.0 | - |
| H (Aromatic) | 4 | 7.2 - 7.4 | - |
| H (Aromatic) | 6 | 6.7 - 6.9 | - |
| H (Butyl-α) | -CH₂- | 2.5 - 2.7 | - |
| H (Butyl-β,γ) | -(CH₂)₂- | 1.3 - 1.7 | - |
| H (Butyl-δ) | -CH₃ | 0.9 - 1.0 | - |
| C (Nitrile) | 1-CN | - | 118 - 120 |
| C (Aromatic) | 1 | - | 105 - 110 |
| C (Aromatic) | 2 | - | 140 - 145 |
| C (Aromatic) | 3 | - | 115 - 120 |
| C (Aromatic) | 4 | - | 130 - 135 |
| C (Aromatic) | 5 | - | 155 - 160 |
| C (Aromatic) | 6 | - | 112 - 117 |
| C (Butyl-α) | -CH₂- | - | 35 - 40 |
| C (Butyl-β) | -CH₂- | - | 30 - 35 |
| C (Butyl-γ) | -CH₂- | - | 20 - 25 |
| C (Butyl-δ) | -CH₃ | - | 10 - 15 |
Note: These chemical shifts are representative values based on GIAO-DFT calculations for analogous structures and are relative to TMS.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) of a reaction, theoretical chemists can identify transition states, intermediates, and reaction pathways, providing a level of detail that is often inaccessible through experimental methods alone. chemrxiv.org
DFT calculations are widely used to investigate reaction mechanisms, including thermodynamics and kinetics. By calculating the energies of reactants, products, and transition states, key parameters like activation energies and reaction enthalpies can be determined. This allows for the prediction of reaction rates and equilibrium positions, offering insights into reaction feasibility and selectivity.
For this compound, computational methods could be applied to explore a variety of potential reactions. For example, one could investigate the mechanism of electrophilic aromatic substitution, exploring the regioselectivity determined by the activating hydroxyl group and the deactivating, meta-directing nitrile and butyl groups. Another area of study could be the 1,3-dipolar cycloaddition reactions involving the benzonitrile (B105546) oxide derivative, a reaction class where computational studies have provided significant insight. acs.org
A typical computational workflow for studying a reaction mechanism involves:
Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.
Transition State Searching: Identifying the transition state structure connecting reactants and products. This is often the most challenging step.
Frequency Analysis: Performing vibrational frequency calculations to confirm that reactants and products are minima (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
Reaction Path Following: Using Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state correctly connects the desired reactants and products.
These studies provide a deep understanding of how factors like solvent effects, catalyst involvement, and substituent effects influence the reaction pathway.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental testing, thereby accelerating the process of chemical discovery and synthesis planning. chemrxiv.org
The development of a QSRR model involves several key steps:
Data Set Assembly: Compiling a set of molecules with known experimental reactivity data.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or quantum-chemical in nature.
Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to establish a mathematical relationship between a subset of the calculated descriptors and the observed reactivity.
Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation techniques.
For a class of compounds like substituted benzonitriles, a QSRR study could be developed to predict their reactivity in a specific reaction, such as susceptibility to nucleophilic attack or their rate of hydrolysis. Relevant descriptors for this compound would include those related to hydrophobicity (LogP), electronic properties (dipole moment, HOMO/LUMO energies, atomic charges), and steric effects. nih.gov For instance, a QSAR study on the toxicity of various benzonitriles found that hydrophobicity and descriptors of reactivity were crucial for predicting their biological effect. nih.gov
The table below lists key molecular descriptors that would be calculated for this compound in a QSRR study.
| Descriptor Type | Descriptor Name | Description | Relevance to Reactivity |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to susceptibility to electrophilic attack |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to susceptibility to nucleophilic attack |
| Electronic | Dipole Moment | Measure of the molecule's overall polarity | Influences intermolecular interactions and solubility |
| Physicochemical | LogP | Octanol-water partition coefficient | Measures hydrophobicity, affecting reaction rates in different media |
| Steric | Molecular Volume | The volume occupied by the molecule | Relates to steric hindrance at the reaction center |
| Quantum | Mulliken Charges | Partial charges on individual atoms | Indicates sites prone to electrostatic interactions |
By correlating these and other descriptors with experimental data, a predictive QSRR model can be constructed, offering valuable insights into the factors governing the reactivity of this compound and related compounds.
Advanced Chemical Applications and Derivatives in Academic Research
Role as a Synthetic Intermediate for Complex Organic Molecules
Hydroxybenzonitrile derivatives are highly valued as intermediates in the synthesis of complex organic molecules due to the dual reactivity of the aromatic ring, the hydroxyl group, and the nitrile group. nbinno.com These functionalities serve as versatile handles for constructing a wide array of molecular architectures, particularly in the fields of pharmaceuticals and agrochemicals. nbinno.commedcraveonline.com
The nitrile group can undergo various transformations, such as hydrolysis to form carboxylic acids or reduction to produce amines, which are fundamental building blocks in organic synthesis. nbinno.com The hydroxyl group can participate in reactions like esterification and etherification, allowing for the attachment of diverse chemical moieties to tailor the properties of the final product. nbinno.com
The inherent reactivity of the benzonitrile (B105546) core makes these compounds ideal starting materials for synthesizing more complex structures. nbinno.com For instance, related hydroxybenzonitriles are crucial intermediates in the production of a variety of specialty chemicals. The presence of both the hydroxyl and nitrile groups allows for the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. Direct functionalization of C-H bonds is another powerful tool in organic synthesis that allows for the creation of complex molecules from simpler starting points in a single step. nih.gov
Below is a table summarizing the potential synthetic transformations for a hydroxybenzonitrile scaffold, which would be applicable to 2-butyl-5-hydroxybenzonitrile.
| Functional Group | Reaction Type | Resulting Structure | Application Area |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid | Pharmaceuticals, Polymers |
| Nitrile (-CN) | Reduction | Amine | Agrochemicals, Dyes |
| Hydroxyl (-OH) | Etherification | Ether | Medicinal Chemistry |
| Hydroxyl (-OH) | Esterification | Ester | Fine Chemicals |
| Aromatic Ring | Nucleophilic Substitution | Substituted Benzene (B151609) | Materials Science |
Development of Advanced Materials Incorporating Benzonitrile Moieties
The benzonitrile moiety is increasingly being incorporated into advanced materials due to its unique electronic and physical properties. These derivatives find applications in the synthesis of materials for organic electronics, such as dyes, pigments, and specialty polymers. nbinno.com
A notable area of research is the development of polymer host materials for organic light-emitting diodes (OLEDs). In one study, novel benzonitrile-based polymer hosts were synthesized for use in high-efficiency, solution-processable thermally activated delayed fluorescence (TADF) OLEDs. These polymers demonstrated high triplet energies and aggregation-induced emission (AIE) properties, which are crucial for effective exciton confinement and suppressing exciton quenching. The resulting green and blue TADF-OLEDs achieved high external quantum efficiencies, demonstrating the potential of benzonitrile-based polymers in creating low-cost, high-performance electronic devices. researchgate.net
The ability to precisely introduce functional groups onto the benzonitrile core allows chemists to tailor the properties of resulting materials for specific uses. nbinno.com The development of polymers for organic field-effect transistors (OFETs) is another significant application, where organic semiconductors can be processed at low temperatures, enabling the production of electronics on flexible polymer films. fraunhofer.de
The properties of benzonitrile-based polymers in OLED applications are highlighted in the table below.
| Polymer Host Material | Key Property | Device Application | Performance Metric |
| Benzonitrile-based TADF Polymer | High Triplet Energy (>2.68 eV) | Solution-processed OLEDs | High External Quantum Efficiency (up to 20.9% for green, 13.4% for blue) |
| Benzonitrile-based AIE Polymer | Aggregation-Induced Emission | Solution-processed OLEDs | Inhibition of concentration quenching |
Derivatives of Hydroxybenzonitriles in Academic Chemical Synthesis
The strategic functionalization of the hydroxybenzonitrile scaffold leads to a diverse range of derivatives with tailored reactivity and properties, making them valuable in academic and industrial chemical synthesis. nbinno.com By introducing additional functional groups, researchers can fine-tune characteristics such as lipophilicity and metabolic stability, which is particularly critical for developing pharmacologically active compounds. nbinno.com
One prominent example is 3-hydroxy-4-(trifluoromethyl)benzonitrile, which serves as a key intermediate in pharmaceutical synthesis. nbinno.com The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and nitrile groups offer multiple sites for further chemical modification. nbinno.com This modular approach to synthesis underscores the versatility of benzonitrile derivatives in creating new medications, advanced materials, and novel agrochemicals. nbinno.com
Furthermore, other substituted hydroxybenzonitriles, such as 3,5-dimethyl-4-hydroxybenzonitrile, have been synthesized efficiently in one-pot reactions, demonstrating the accessibility of these valuable building blocks for further research. researchgate.net The synthesis of various benzonitrile derivatives is an active area of research, with new methods being developed to create compounds with potential antibacterial and antifungal activities. nih.gov
The following table presents examples of hydroxybenzonitrile derivatives and their primary applications in chemical synthesis.
| Derivative Name | Key Functional Groups | Primary Application | Reference |
| 3-Hydroxy-4-(trifluoromethyl)benzonitrile | -OH, -CN, -CF3 | Pharmaceutical Intermediate | nbinno.com |
| 3,5-Dimethyl-4-hydroxybenzonitrile | -OH, -CN, 2x -CH3 | Synthetic Building Block | researchgate.net |
| p-Hydroxybenzonitrile | -OH, -CN | Intermediate for herbicides and insecticides | patsnap.com |
| Aryldiazenyl benzonitrile derivatives | -CN, Azo group | Synthesis of novel antimicrobial agents | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-butyl-5-hydroxybenzonitrile, and how can researchers optimize yield?
- Methodological Answer : A common approach involves hydroxyl group protection, alkylation, and deprotection. For example, the hydroxyl group can be protected using a benzyl chloride derivative in acetonitrile with sodium hydrogen carbonate as a base, followed by alkylation with 1-bromobutane. Deprotection via catalytic hydrogenation yields the final product. Reaction optimization may involve adjusting stoichiometry (e.g., 1.3 equivalents of alkylating agent) or using phase-transfer catalysts to enhance efficiency. Monitoring via TLC or HPLC is critical for intermediate verification .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 6.8–7.2 ppm, nitrile carbon at ~115 ppm).
- IR Spectroscopy : Detect the nitrile group (~2220 cm) and hydroxyl stretch (~3300 cm).
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for nitrile-containing intermediates?
- Methodological Answer :
- Kinetic Studies : Compare rate constants under varying temperatures to identify rate-determining steps.
- Isotopic Labeling : Use N-labeled nitriles to track reaction pathways via NMR or mass spectrometry.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and validate experimental observations .
Q. What strategies are effective for analyzing discrepancies in physicochemical data (e.g., conflicting solubility or stability reports)?
- Methodological Answer :
- Systematic Review : Follow Cochrane guidelines to assess study quality, including solvent purity, temperature control, and measurement techniques.
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables.
- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data and identify outliers .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Aging Studies : Incubate the compound at 40–60°C and pH 3–10 for 4–12 weeks.
- Analytical Monitoring : Quantify degradation products via HPLC-MS and identify structural changes using FTIR.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .
Q. What methodologies are recommended for assessing the ecological impact of this compound?
- Methodological Answer :
- Acute Toxicity Tests : Follow OECD Guideline 201 (algae growth inhibition) and 202 (daphnia immobilization).
- Biodegradability : Use OECD 301F (manometric respirometry) to measure microbial degradation.
- Bioaccumulation Potential : Estimate log via shake-flask experiments and compare to regulatory thresholds (e.g., log > 4 indicates high risk) .
Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
- Methodological Answer :
- Directing Group Analysis : The hydroxyl group activates the para position, while the nitrile deactivates the ring. Use computational tools (e.g., molecular electrostatic potential maps) to predict reactive sites.
- Experimental Validation : Perform bromination or nitration reactions and analyze product distribution via H NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
